Cas no 876371-18-5 ((1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine, cis)
(1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine, cis Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanamine, 4-(4-morpholinyl)-, cis-
- cis-4-(4-Morpholinyl)cyclohexanamine
- (1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine, cis
- F95255
- 4-Morpholin-4-yl-cyclohexylamine
- EN300-2605681
- A870083
- SCHEMBL862083
- FT-0763970
- 558442-97-0
- Cyclohexanamine,4-(4-morpholinyl)-,trans-
- 4-morpholinocyclohexanamine
- trans 4-Morpholin-4-yl-cyclohexylamine
- (1r,4r)-4-morpholinocyclohexanamine
- BB 0263035
- (1S,4S)-4-(MORPHOLIN-4-YL)CYCLOHEXAN-1-AMINE
- 4-(Morpholin-4-yl)cyclohexan-1-amine
- DTXSID20626483
- USUNCAQFNNEGBQ-UHFFFAOYSA-N
- SCHEMBL15423037
- SCHEMBL138979
- 4-(4-morpholinyl)Cyclohexanamine
- Cyclohexanamine, 4-(4-morpholinyl)-, trans-
- AKOS012102614
- EN300-3081095
- trans-4-(4-morpholinyl)cyclohexanamine
- F14363
- trans-4-(morpholin-4-yl)cyclohexan-1-amine
- 876371-18-5
- (1R,4R)-4-(MORPHOLIN-4-YL)CYCLOHEXAN-1-AMINE
- 847798-79-2
- AKOS006326282
- SCHEMBL138980
- USUNCAQFNNEGBQ-MGCOHNPYSA-N
- MFCD09759035
- (1r,4r)-4-Morpholinocyclohexanamine hydrochloride
- SCHEMBL880565
- trans-4-morpholinocyclohexanamine
- cis-4-morpholinocyclohexanamine
- AMY1849
- trans-4-morpholino-cyclohexylamine
- 4-morpholin-4-ylcyclohexan-1-amine
- trans-4-Morpholinocyclohexan-1-amine
- (4-morpholin-4-ylcyclohexyl)amine
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- MDL: MFCD13184583
- Inchi: 1S/C10H20N2O/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h9-10H,1-8,11H2
- InChI Key: USUNCAQFNNEGBQ-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)C1CCC(CC1)N
Computed Properties
- Exact Mass: 184.157563266g/mol
- Monoisotopic Mass: 184.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 38.5Ų
(1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine, cis Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2605681-1g |
(1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine, cis |
876371-18-5 | 1g |
$999.0 | 2023-09-14 | ||
| Enamine | EN300-2605681-5g |
(1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine, cis |
876371-18-5 | 5g |
$2900.0 | 2023-09-14 | ||
| Enamine | EN300-2605681-10g |
(1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine, cis |
876371-18-5 | 10g |
$4299.0 | 2023-09-14 | ||
| Enamine | EN300-2605681-0.05g |
(1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine |
876371-18-5 | 95% | 0.05g |
$839.0 | 2024-06-18 | |
| Enamine | EN300-2605681-0.1g |
(1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine |
876371-18-5 | 95% | 0.1g |
$879.0 | 2024-06-18 | |
| Enamine | EN300-2605681-0.25g |
(1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine |
876371-18-5 | 95% | 0.25g |
$920.0 | 2024-06-18 | |
| Enamine | EN300-2605681-0.5g |
(1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine |
876371-18-5 | 95% | 0.5g |
$959.0 | 2024-06-18 | |
| Enamine | EN300-2605681-1.0g |
(1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine |
876371-18-5 | 95% | 1.0g |
$999.0 | 2024-06-18 | |
| Enamine | EN300-2605681-2.5g |
(1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine |
876371-18-5 | 95% | 2.5g |
$1959.0 | 2024-06-18 | |
| Enamine | EN300-2605681-5.0g |
(1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine |
876371-18-5 | 95% | 5.0g |
$2900.0 | 2024-06-18 |
(1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine, cis Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on (1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine, cis
(1S,4S)-4-(Morpholin-4-yl)cyclohexan-1-amine, Cis: A Comprehensive Overview
The compound (1S,4S)-4-(Morpholin-4-yl)cyclohexan-1-amine, Cis, with CAS No. 876371-18-5, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclohexane ring system, which is substituted with a morpholine group at the 4-position and an amino group at the 1-position. The stereochemistry of the molecule is defined by the (1S,4S) configuration, which imparts specific physical and chemical properties to the compound.
The morpholine ring in (1S,4S)-4-(Morpholin-4-yl)cyclohexan-1-amine is a key structural feature that contributes to its reactivity and biological activity. Morpholine derivatives are known for their versatility in organic synthesis and their ability to act as both nucleophiles and bases. Recent studies have explored the role of this compound in various synthetic pathways, particularly in the construction of bioactive molecules. For instance, researchers have utilized this compound as a building block in the synthesis of peptide mimetics and other complex organic frameworks.
One of the most promising applications of CAS No. 876371-18-5 lies in its potential as a chiral auxiliary in asymmetric synthesis. The cis configuration of the molecule allows for precise control over the stereochemistry of reaction products, making it an invaluable tool in the development of enantioselective catalysts. Recent advancements in this area have demonstrated the ability of this compound to facilitate highly efficient enantioselective reactions, opening new avenues for drug discovery and chemical synthesis.
In addition to its synthetic applications, (1S,4S)-4-(Morpholin-4-yl)cyclohexan-1-amine has also been investigated for its pharmacological properties. Preclinical studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. While further research is needed to establish its therapeutic potential, these findings underscore the importance of exploring novel morpholine derivatives for medicinal chemistry applications.
The synthesis of CAS No. 876371-18-5 involves a multi-step process that combines principles from stereochemistry and organocatalysis. Researchers have developed efficient methodologies for the construction of this compound, leveraging advancements in asymmetric catalysis and transition metal-mediated coupling reactions. These methods not only ensure high yields but also maintain the stereochemical integrity of the molecule, which is critical for its intended applications.
From a structural standpoint, the cyclohexane ring in (1S,4S)-4-(Morpholin-4-yl)cyclohexan-1-amine provides a rigid framework that facilitates molecular recognition and binding interactions. This property has been exploited in various supramolecular chemistry studies, where the compound has been used as a component in self-assembling systems and host-guest complexes. Such investigations highlight the versatility of this molecule across diverse areas of chemical research.
In conclusion, (1S,4S)-4-(Morpholin-4-yl)cyclohexan-1-amincis, with CAS No. 876371
876371-18-5 ((1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine, cis) Related Products
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